molecular formula C11H17N3O B8300879 2-(2-Isopropylpyrimidin-4-yl)-morpholine

2-(2-Isopropylpyrimidin-4-yl)-morpholine

Cat. No. B8300879
M. Wt: 207.27 g/mol
InChI Key: LYWKYALTKFRXMM-UHFFFAOYSA-N
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Patent
US09353096B2

Procedure details

2-(2-Isopropylpyrimidin-4-yl)-morpholine-4-carboxylic acid tert-butyl ester (256 mg, 833 μmol) was dissolved in 5 mL of dichloromethane and TFA (2 mL) was added. The solution was stirred at room temperature for 2 h. The solvents were evaporated. The residue was extracted with dichloromethane and 1N NaOH solution. The organic layer was dried over Na2SO4 and concentrated. The residue was dried under vacuum to afford 2-(2-isopropylpyrimidin-4-yl)-morpholine (175 mg) as a colorless oil. (M+H)+=208 m/e.
Name
2-(2-Isopropylpyrimidin-4-yl)-morpholine-4-carboxylic acid tert-butyl ester
Quantity
256 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][O:11][CH:10]([C:14]2[CH:19]=[CH:18][N:17]=[C:16]([CH:20]([CH3:22])[CH3:21])[N:15]=2)[CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>ClCCl>[CH:20]([C:16]1[N:15]=[C:14]([CH:10]2[O:11][CH2:12][CH2:13][NH:8][CH2:9]2)[CH:19]=[CH:18][N:17]=1)([CH3:22])[CH3:21]

Inputs

Step One
Name
2-(2-Isopropylpyrimidin-4-yl)-morpholine-4-carboxylic acid tert-butyl ester
Quantity
256 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(OCC1)C1=NC(=NC=C1)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with dichloromethane and 1N NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)C1=NC=CC(=N1)C1CNCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 175 mg
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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